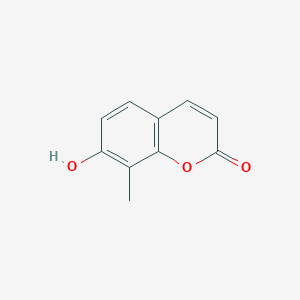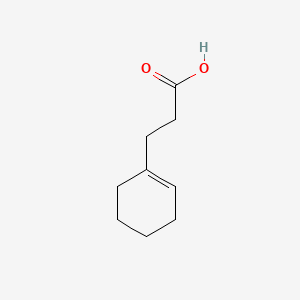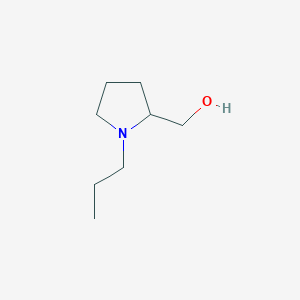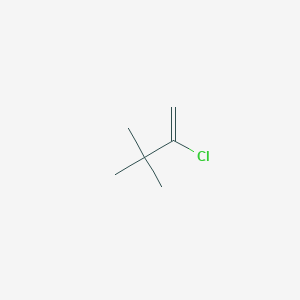![molecular formula C12H13FN2O B3381879 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide CAS No. 2806-01-1](/img/structure/B3381879.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a compound that has been identified as a potential inhibitor of the Notum enzyme . This compound is structurally similar to melatonin . It was discovered during a search for Notum inhibitors by crystallographic fragment screening .
Molecular Structure Analysis
The molecular structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is complex. It has been studied using X-ray diffraction, which provides high-resolution structures .Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been identified as a potential inhibitor of the Notum enzyme . The Notum enzyme can remove the lipid from Wnt and inactivate it, and inhibition of Notum can therefore upregulate Wnt signalling .Scientific Research Applications
Notum Inhibitor
“N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide” has been identified as a potential Notum inhibitor . Notum is an enzyme that can remove the lipid from Wnt and inactivate it . Inhibition of Notum can therefore upregulate Wnt signalling . This compound was identified while searching for Notum inhibitors by crystallographic fragment screening .
Modulation of Wnt/β-catenin Signalling
The compound is structurally similar to melatonin, a hormone known to modulate Wnt/β-catenin signalling . This suggests that “N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide” may also have potential applications in the modulation of this signalling pathway .
Neurodegenerative Diseases
The structural information of this compound provides a basis for the design of potent and brain accessible drugs for neurodegenerative diseases such as Alzheimer’s disease . In these diseases, upregulation of Wnt signalling may be beneficial .
Biological Potential of Indole Derivatives
As an indole derivative, “N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide” may possess various biological activities . Indole derivatives are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
TrkB Activation
A compound similar to “N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide”, known as HIFN, has been shown to activate TrkB at a concentration of 10 nM in NIH/3T3 cells expressing human TrkB . This suggests that “N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide” may also have potential applications in TrkB activation .
Anti-Hyperlipidemic Evaluation
“N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide” is structurally similar to some N - (benzoylphenyl)-5-fluoro- 1H -indole-2-carboxamide derivatives, which have been demonstrated as potent lipid lowering agents . These beneficial activities may contribute to their cardioprotective and antiatherosclerotic role .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is the Notum enzyme . Notum is a carboxylesterase that can remove the lipid from Wnt, thereby inactivating it . Wnt is a group of signaling proteins that play crucial roles in cell-to-cell interactions during embryogenesis .
Mode of Action
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide interacts with Notum by binding to it at two sites . One molecule of the compound binds at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid . The other molecule binds at the edge of the pocket opposite the substrate entrance . This dual binding effectively inhibits Notum, preventing it from removing the lipid from Wnt .
Biochemical Pathways
By inhibiting Notum, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide upregulates Wnt signaling . Wnt signaling is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals . The upregulation of Wnt signaling can have various downstream effects, depending on the specific cellular context .
Pharmacokinetics
The structural information provided by the high-resolution structures of its complexes with notum could potentially guide the design of potent and brain-accessible drugs .
Result of Action
The inhibition of Notum by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide and the subsequent upregulation of Wnt signaling can have various molecular and cellular effects . For instance, it could potentially be beneficial in neurodegenerative diseases such as Alzheimer’s disease, where upregulation of Wnt signaling may be beneficial .
properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLASALUJLTGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351390 | |
| Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
CAS RN |
2806-01-1 | |
| Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















